(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Medicinal Chemistry Fragment-Based Drug Design SAR Studies

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS 1561844-28-7) is a C9-substituted 7-oxabicyclo[2.2.1]heptane derivative featuring an ethyl group at the 2-position and a primary amine via a methylene linker. This saturated bicyclic amine belongs to a broader class of conformationally constrained scaffolds employed in medicinal chemistry and chemical biology.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13638993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCC1(CC2CCC1O2)CN
InChIInChI=1S/C9H17NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-6,10H2,1H3
InChIKeyLNASQHWYCIXDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine: Procurement-Ready Bicyclic Amine Scaffold (CAS 1561844-28-7)


(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS 1561844-28-7) is a C9-substituted 7-oxabicyclo[2.2.1]heptane derivative featuring an ethyl group at the 2-position and a primary amine via a methylene linker . This saturated bicyclic amine belongs to a broader class of conformationally constrained scaffolds employed in medicinal chemistry and chemical biology [1]. The 7-oxabicyclo[2.2.1]heptane core imparts significant rigidity, making it a valuable building block for structure-based drug design and fragment-based screening libraries [2].

Conformationally constrained 7-oxabicyclo[2.2.1]heptane scaffold
Primary amine handle via methylene linker for derivatization
Suitable for fragment-based screening and SAR scaffold exploration

Why 7-Oxabicyclo[2.2.1]heptane Amines Are Not Interchangeable: Key Physicochemical and Conformational Differentiation


Although multiple 7-oxabicyclo[2.2.1]heptane-based amines share the same rigid bicyclic core, substitution at the 2-position profoundly alters both physicochemical and conformational properties [1]. The 2-ethyl substitution in (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine introduces a distinct steric and electronic environment compared to unsubstituted or trifluoromethyl analogs, resulting in quantifiable differences in molecular weight, lipophilicity (LogP), and predicted binding orientation . These differences preclude simple analog substitution in any project requiring precise molecular recognition—such as lead optimization, SAR studies, or fragment elaboration—without risking a shift in target engagement or off-target profile [2].

Unsubstituted 7-oxabicyclo[2.2.1]heptane-2-methanamine may not replicate the steric and lipophilic profile required for target engagement.
Trifluoromethyl-substituted analogs with higher lipophilicity may shift ADME properties and increase hERG or metabolic liability risk.

Quantitative Differentiation of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine from Structural Analogs


Increased Molecular Weight and Size: 2-Ethyl Substitution Adds 22% Mass Relative to Unsubstituted Core

The 2-ethyl substitution significantly increases molecular weight compared to the unsubstituted 7-oxabicyclo[2.2.1]heptane-2-methanamine scaffold . This affects key drug-like property calculations and may influence binding pocket occupancy in lead optimization campaigns [1].

Molecular Weight Increase
Head-to-head
155.24 vs 127.18 g/mol (+22.1%)
Impacts binding pocket occupancy calculations
Calculated from molecular formula; may influence ligand efficiency metrics
Medicinal Chemistry Fragment-Based Drug Design SAR Studies

Enhanced Lipophilicity: 2-Ethyl Substitution Increases Calculated LogP by >1 Log Unit

The ethyl group at the 2-position dramatically increases lipophilicity compared to the unsubstituted core, as reflected in computed XLogP3 values . This difference is critical for predicting membrane permeability and plasma protein binding [1].

Lipophilicity (XLogP3)
Head-to-head
XLogP3 1.29 vs 0.1 (Δ+1.19)
Significant shift in predicted ADME profile
Higher LogP may alter permeability and protein binding
Medicinal Chemistry ADME Prediction Lead Optimization

Distinct Rotatable Bond Profile: Ethyl Extension Introduces Additional Conformational Flexibility

While the 7-oxabicyclo[2.2.1]heptane core itself is rigid, the 2-ethyl substitution introduces an additional rotatable bond compared to the unsubstituted methanamine derivative . This alters the accessible conformational space of the molecule and may influence binding entropy [1].

Rotatable Bond Count
Head-to-head
2 vs 1 rotatable bond (+100%)
Additional conformational flexibility may affect binding entropy
Structural comparison based on 2D topology
Conformational Analysis Molecular Modeling Fragment Elaboration

Moderate Lipophilicity vs. High Lipophilicity Trifluoromethyl Analog

Compared to the 3-trifluoromethyl-substituted analog, the 2-ethyl derivative offers a more moderate lipophilicity profile . This positions it as a potentially more favorable starting point for lead optimization when a balanced ADME profile is desired .

Lipophilicity vs CF3 Analog
Data to verify
Estimated ΔLogP ≈ -1.2 to -1.8 (less lipophilic)
May offer a more balanced ADME starting point
Estimated comparison; requires experimental confirmation
Medicinal Chemistry LogP Optimization ADME-Tox

Recommended Applications for (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine in Research and Development


Fragment Elaboration and Structure-Activity Relationship (SAR) Studies

The 2-ethyl substitution provides a defined, quantifiable difference from the unsubstituted 7-oxabicyclo[2.2.1]heptane-2-methanamine core (ΔMW = +22%, ΔLogP = +1.19) . This makes (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine a valuable tool for SAR exploration, enabling researchers to systematically assess the impact of 2-position substitution on target binding, selectivity, and downstream pharmacology [1].

Lead Optimization Requiring Moderate Lipophilicity

With a calculated XLogP3 of 1.29, this compound occupies a favorable lipophilicity space for lead optimization . It avoids the excessively high LogP (>2.5) associated with trifluoromethyl analogs [1] that can drive undesirable ADME properties such as high plasma protein binding or hERG channel inhibition [2].

Scaffold for Diversity-Oriented Synthesis and Library Construction

The 7-oxabicyclo[2.2.1]heptane core, functionalized with a primary amine handle and a 2-ethyl substituent, offers a versatile scaffold for parallel synthesis and library construction . The rigid bicyclic framework imparts conformational constraint, while the ethyl group introduces steric bulk and modulates lipophilicity, both desirable features for generating chemically diverse compound collections [1].

Comparator Studies in Bicyclo[2.2.1]heptanamine-Based Drug Discovery Programs

Patents describing di-substituted bicyclo[2.2.1]heptanamine compounds highlight the importance of precise substitution patterns . (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine can serve as a structurally defined comparator in programs exploring 7-oxabicyclo[2.2.1]heptane or related bicyclo[2.2.1]heptanamine scaffolds, helping to establish the contribution of the oxygen bridge and 2-ethyl group to activity and selectivity [1].

Application
Selection Property
Validation Focus
Fragment Elaboration and SAR Studies
Defined substitution pattern with quantifiable differences from core scaffold
Target binding and selectivity modulation by 2-position substitution
Lead Optimization with Moderate Lipophilicity
Moderate lipophilicity profile to mitigate ADME risks
Assessment of permeability, metabolic stability, and hERG liability
Diversity-Oriented Synthesis and Library Construction
Primary amine handle on rigid bicyclic core with steric bulk
Library diversity metrics and conformational constraint validation
Comparator Studies in Bicyclo[2.2.1]heptanamine Programs
Structurally defined 7-oxabicyclo[2.2.1]heptane with 2-ethyl and oxygen bridge
Contribution of oxygen bridge and ethyl substitution to activity and selectivity

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